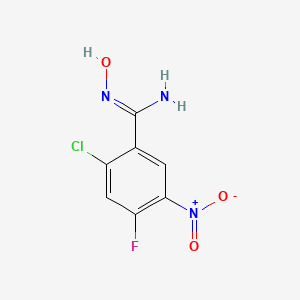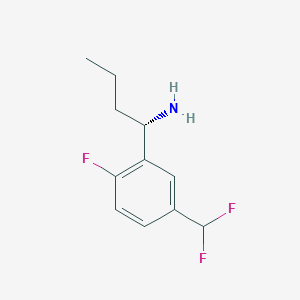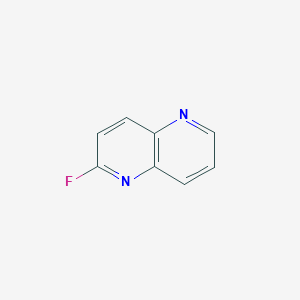
2-Fluoro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a fluorine atom at the 2-position of the naphthyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-Fluoro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,5-naphthyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-Fluoro-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydro derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the 2-position.
Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Fluoro-1,5-naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
2-Fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives such as 2-chloro-1,5-naphthyridine and 2-methyl-1,5-naphthyridine. The fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Similar compounds include:
- 2-Chloro-1,5-naphthyridine
- 2-Methyl-1,5-naphthyridine
- 2,8-Disubstituted-1,5-naphthyridines
These compounds share the core naphthyridine structure but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5FN2 |
|---|---|
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
2-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
Clave InChI |
YOUDIHURJVSSNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

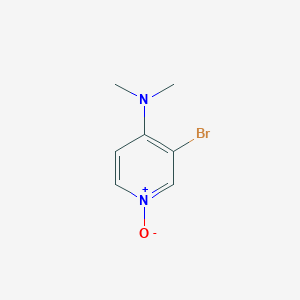
![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)

![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
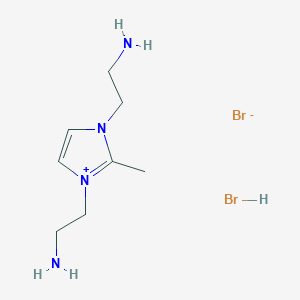
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)



